Cas no 89365-50-4 (Salmeterol)

Salmeterol structure
Salmeterol structure
Nome del prodotto:Salmeterol
Numero CAS:89365-50-4
MF:C25H37NO4
MW:415.565587759018
CID:61259
PubChem ID:5152

Salmeterol Proprietà chimiche e fisiche

Nomi e identificatori

    • Salmeterol
    • 4-HYDROXY-A1-[[[6-(4-PHENYLBUTOXY)HEXYL]AMINO]METHYL]-1,3-BENZENEDIMETHANOL
    • 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino] ethyl]-phenol
    • (+-)-4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedi
    • 1,3-benzenedimethanol,4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl
    • gr33343x
    • SalmeterolXenofoate
    • 4-Hydroxy-3-[hydroxymethyl]phenyl-N-[6-phenylbutoxyhexyl]ethanolamine
    • Salmeterol See S090100
    • 2-hydroxymethyl-4-{1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl}phenol
    • SALMETEROL(SUBJECTTOPATENTFREE)
    • SAMETEROL
    • serevent (R)
    • SalMeterol iMpurity
    • Serevent
    • Aeromax
    • Astmerole
    • Salmeterolum [Latin]
    • GR 33343X
    • SALMATEROL
    • 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol
    • SN408D
    • 2-(hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol
    • Salmeterol-fluticasone propionate mixt.
    • GIIZNNXWQWCKIB-UHFFFAOYSA-N
    • (+-)-4-Hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol
    • (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl
    • 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (±)- (ZCI)
    • 4-Hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (ACI)
    • 2-Hydroxymethyl-4-[1-hydroxy-2-[6-(4-phenyl-butoxy)-hexylamino]-ethyl]-phenol
    • DTXCID803571
    • (+-)-salmeterol
    • HY-14302
    • Salmeterol?
    • SR-01000076139-2
    • Salmeterol (USAN/INN)
    • GR 33343 X
    • 89365-50-4
    • ( inverted question mark) 4-Hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]m-ethyl]-1,3-benzenedimethanol; GR 33343X
    • NCGC00025247-01
    • SMR000466295
    • HMS3714N12
    • BPBio1_001002
    • MLS001424322
    • BSPBio_000910
    • 4-hydroxy-alpha1-
    • (+/-)-4-hydroxy-alpha1-
    • BRD-A01320529-104-11-9
    • AB00513972-07
    • HMS3412P13
    • DB00938
    • Salmeterolum
    • BRD-A01320529-104-10-1
    • SALMETEROL [INN]
    • C07241
    • SALMETEROL [HSDB]
    • DB-226688
    • Salmeterolum (Latin)
    • HMS3886G10
    • D05792
    • CCG-205176
    • NCGC00025247-02
    • BRD-A01320529-001-05-9
    • Salmeterol Xinafoate Impurity 1
    • NC00444
    • SR-01000076139
    • 1-hydroxy-2-naphthoic acid;4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylol-phenol
    • (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha'-diol
    • 3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-; 1,3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (+/-)-; GR 33343X; Salmeterol; GR 33343X
    • (+-)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha(1)-diol
    • AB00513972
    • Tox21_113584
    • S 2692
    • MLS000759000
    • 4-(1-hydroxy-2-(6-(4-phenylbutoxy)hexylamino)ethyl)-2-(hydroxymethyl)phenol
    • UNII-2I4BC502BT
    • 1,3-Benzenedimethanol, 4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-
    • SALMETEROL [MI]
    • BCP04199
    • 1,3-Benzenedimethanol, 4-hydroxy-.alpha.1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
    • 2I4BC502BT
    • BDBM25771
    • CHEMBL1263
    • HMS2052H13
    • HMS2097N12
    • SALMETEROL [WHO-DD]
    • C77008
    • SALMETEROL [USAN]
    • SALMETEROL [VANDF]
    • R03AC12
    • CAS-89365-50-4
    • 4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol
    • SR-01000076139-6
    • CHEBI:9011
    • Q424333
    • MFCD00867037
    • Salmeterol 100 microg/mL in Acetonitrile
    • AS-56157
    • SDCCGSBI-0633788.P001
    • AKOS005561914
    • NS00010340
    • Q-101428
    • 1ST1377
    • HSDB 7315
    • SCHEMBL4767
    • GTPL559
    • MRF-0000468
    • 2-(Hydroxymethyl)-4-[(1R)-1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]a mino}ethyl]phenol
    • BRD-A01320529-104-12-7
    • EX-A4409
    • 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-
    • Salmeterolxinafoate
    • HMS3268K19
    • Lopac0_001100
    • GR-33343-X
    • STK629186
    • s5527
    • CCG-101194
    • HMS3394H13
    • L000532
    • CPD000466295
    • Salmeterol [USAN:INN:BAN]
    • EN300-18530979
    • 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl-, (+-)-
    • NCGC00015938-03
    • (RS)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol
    • CHEBI:64064
    • Prestwick3_000945
    • DTXSID6023571
    • 2-(hydroxymethyl)-4-[1-hydroxy-2-({6-[(4-phenylbutyl)oxy]hexyl}amino)ethyl]phenol
    • (rs)-salmeterol
    • HMS2090E17
    • MDL: MFCD00867037
    • Inchi: 1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2
    • Chiave InChI: GIIZNNXWQWCKIB-UHFFFAOYSA-N
    • Sorrisi: OC1C(CO)=CC(C(CNCCCCCCOCCCCC2C=CC=CC=2)O)=CC=1

Proprietà calcolate

  • Massa esatta: 415.272259g/mol
  • Carica superficiale: 0
  • XLogP3: 3.9
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta legami ruotabili: 16
  • Massa monoisotopica: 415.272259g/mol
  • Massa monoisotopica: 415.272259g/mol
  • Superficie polare topologica: 82Ų
  • Conta atomi pesanti: 30
  • Complessità: 403
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: 3

Proprietà sperimentali

  • Stability Shelf Life: Salmeterol xinafoate oral inhalation aerosol or oral inhalation powder (Serevent Diskus) is stable for 2 years or 18 months, respectively, from the date of manufacture.
  • Dissociation Constants: pKa = 11.2 /Estimated/
  • Colore/forma: Incerto
  • Densità: 1.1±0.1 g/cm3
  • Punto di fusione: 75-77°C
  • Punto di ebollizione: 603°C at 760 mmHg
  • Punto di infiammabilità: 318.5±31.5 °C
  • Solubilità: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(240.63 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 81.95000
  • LogP: 4.49830
  • Pressione di vapore: 0.0±1.8 mmHg at 25°C
  • Solubilità: È facilmente solubile in metanolo, leggermente solubile in etanolo \ cloroformio o isopropanolo e poco solubile in acqua

Salmeterol Informazioni sulla sicurezza

Salmeterol Dati doganali

  • CODICE SA:2922509090
  • Dati doganali:

    Codice doganale cinese:

    2922509090

    Panoramica:

    2922509090. altri amminoachole fenoli\amminoacidi fenoli ed altri amminoacidi ossigenati. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni normative:AB. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati

    Riassunto:

    2922509090. altri amminoacalcoli fenoli, amminoacidi fenoli ed altri amminoacidi composti con funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Salmeterol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-14302-10mM*1 mL in DMSO
Salmeterol
89365-50-4 99.91%
10mM*1 mL in DMSO
¥1100 2024-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12829-2 mg
Salmeterol
89365-50-4 99.90%
2mg
¥410.00 2022-04-26
LKT Labs
S0245-5 mg
Salmeterol
89365-50-4 ≥98%
5mg
$88.60 2023-07-10
S e l l e c k ZHONG GUO
S5527-25mg
Salmeterol
89365-50-4 99.9%
25mg
¥2375.27 2023-09-15
TRC
S090105-10mg
Salmeterol
89365-50-4
10mg
$ 164.00 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MC559-10mg
Salmeterol
89365-50-4 98+%
10mg
1195CNY 2021-05-08
ChemScence
CS-2815-100mg
Salmeterol
89365-50-4 99.88%
100mg
$600.0 2022-04-26
DC Chemicals
DC8610-250 mg
Salmeterol
89365-50-4 >98%
250mg
$700.0 2022-02-28
DC Chemicals
DC8610-1 g
Salmeterol
89365-50-4 >98%
1g
$1300.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12829-100 mg
Salmeterol
89365-50-4 99.90%
100MG
¥5367.00 2022-04-26

Salmeterol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Acetone ;  40 min, 30 °C
Riferimento
Preparation method of salmeterol xinafoate
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Methyl ethyl ketone ;  rt
Riferimento
Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene
, China, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Ethanol ;  rt
Riferimento
A new route for synthesis of salmeterol xinafoate
Wu, Xiaochun, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water ;  3 h, 70 °C
1.2 Solvents: Ethyl acetate ;  16 h, rt
Riferimento
Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment
, United States, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
An improved process for the preparation of salmeterol xinafoate
, India, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; 1 h, rt
1.2 Reagents: Water
Riferimento
Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism
Knezevic, Anamarija; Novak, Jurica; Bosak, Anita; Vinkovic, Marijana, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Methanol ;  overnight, 35 °C
Riferimento
A new route for synthesis of salmeterol xinafoate
Wu, Xiaochun, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethylformamide ;  12 h, 80 °C
Riferimento
Study on the process for synthesis of salmeterol
Shen, Li-qun, Guangzhou Huagong, 2008, 36(4), 46-47

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 2.06 MPa, rt
1.2 Reagents: Acetic acid Solvents: Methanol ;  48 h, 40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
New synthetic route to salmeterol
Zhou, Di; Liu, Juntao; Lu, Yixiang; Jia, Xian; Li, Xingshu, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(2), 123-125

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Ethanol ;  12 h, reflux; reflux → rt
1.2 Reagents: Sodium borohydride ;  24 h, rt
Riferimento
The synthesis of salmeterol
Ying, Min; Zhang, Huaxing, Guangdong Huagong, 2009, 36(12),

Metodo di produzione 11

Condizioni di reazione
Riferimento
Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasma
Awad, Mohamed; Hammad, Mohamed A. ; Abdel-Megied, Ahmed M. ; Omar, Mahmoud A., Luminescence, 2018, 33(5), 913-918

Metodo di produzione 12

Condizioni di reazione
Riferimento
Process for the preparation of crystalline salmeterol and its xinafoate salt
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Methanol ;  1 h, 30 °C; 30 °C → 22 °C; 2 h, 18 - 22 °C
Riferimento
Improved process for the preparation of salmeterol xinafoate
, India, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Methanol ,  Ethyl acetate
Riferimento
Preparation of salmeterol xinafolate
Anonymous, Research Disclosure, 2006, 506,

Metodo di produzione 15

Condizioni di reazione
Riferimento
Process for preparation of salmeterol xinafoate
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Acetone ;  30 min, 45 °C; 45 °C → 25 °C; 1 h, 25 °C
1.2 Solvents: tert-Butyl methyl ether ;  25 °C → 10 °C; 2 h, 10 °C
Riferimento
Process for preparation of salmeterol
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Methanol ;  25 - 30 °C; 3 h, 0 °C
Riferimento
A method for preparing salmeterol hydroxynaphthoate
, China, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Isopropanol ;  rt → 70 °C; 8 h, 70 °C
Riferimento
Synthesis route of salmeterol xinafoate
Jiang, Zhi-gan; Hua, Zheng-mao; Mai, Lu-gen; Yang, Li-ge, Huadong Shifan Daxue Xuebao, 2003, (3), 102-104

Metodo di produzione 19

Condizioni di reazione
1.1 Solvents: Acetone ;  3 - 4 h, 25 - 35 °C
Riferimento
Preparation of salmeterol and salts thereof
, India, , ,

Metodo di produzione 20

Condizioni di reazione
Riferimento
Process for preparation of salmeterol
, India, , ,

Metodo di produzione 21

Condizioni di reazione
Riferimento
Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 22

Condizioni di reazione
Riferimento
Phenethanolamine derivatives useful in the treatment of respiratory problems
, Federal Republic of Germany, , ,

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  36 h, 58 psi, 45 °C
Riferimento
An Efficient and Practical Synthesis of Salmeterol
Lu, Yongping; Xu, Xinliang; Zhang, Xingxian, Organic Preparations and Procedures International, 2015, 47(2), 168-172

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  10 min, pH 8 - 9, 25 - 35 °C
1.2 Reagents: Diisopropylethylamine ;  25 - 35 °C; 4 h, 25 - 35 °C
1.3 Reagents: Vitride Solvents: Toluene ;  35 °C → 5 °C; 1 h, 0 - 5 °C
1.4 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ;  0 - 5 °C; 1 h, 25 - 35 °C
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 25 - 35 °C
Riferimento
Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity
Reddy, Sahadeva; Rajan, S. T.; Parusuramudu; Reddy, Raghupathi; Chakravarthy, I. E., Pharma Chemica, 2016, 8(8), 28-35

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium carbonate Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Riferimento
A new synthetic approach to salmeterol
Rong, Yajing; Ruoho, Amold E., Synthetic Communications, 1999, 29(12), 2155-2162

Metodo di produzione 26

Condizioni di reazione
Riferimento
Preparation of salmeterol and its application
, China, , ,

Metodo di produzione 27

Condizioni di reazione
Riferimento
Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity
Reddy, Sahadeva; Rajan, S. T.; Parusuramudu; Reddy, Raghupathi; Chakravarthy, I. E., Pharma Chemica, 2016, 8(8), 28-35

Salmeterol Raw materials

Salmeterol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89365-50-4)Salmeterol
A843150
Purezza:99%/99%/99%
Quantità:10mg/50mg/100mg
Prezzo ($):169.0/551.0/839.0
atkchemica
(CAS:89365-50-4)Salmeterol
CL1371
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta